ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C9H13BrN2O2 . It is a derivative of 4-Bromopyrazole, which is used in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate, often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine .
Molecular Structure Analysis
The molecular structure of ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The bromine atom is attached to the 4th position of the pyrazole ring .
Chemical Reactions Analysis
Pyrazole compounds, including ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate, are known for their wide range of chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of reactions, including [3 + 2] cycloadditions, condensations, and dehydrogenative coupling reactions .
Physical And Chemical Properties Analysis
Ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate has a molecular weight of 261.12 . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Antimicrobial and Antibacterial Activity
Ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate and its derivatives show promising antimicrobial and antibacterial properties. A study synthesized various derivatives of this compound, which were then tested against common pathogenic bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Psuedomonas aeruginosa. The antimicrobial activity of these compounds was found to be comparable with standard drugs like Ciprofloxacin and Tetracycline (Asif et al., 2021). Another research synthesized novel thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety and assessed their potential antimicrobial activities (Abdelhamid & Afifi, 2010).
Dye Synthesis for Textile Industry
The compound has been utilized in the synthesis of disperse dyes for the textile industry. A research synthesized dyes derived from 3-hydrazinyl-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine and evaluated their color assessment on polyester fabric (Deeb, El-Hossami & Abdelgawad, 2015).
Heterocyclic Synthesis
Ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical reactions. For instance, research has detailed the synthesis of pyran, pyridine, and pyridazine derivatives using ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates (Mohareb, Sherif, Gaber, Ghabrial & Aziz, 2004). Another study focused on the synthesis of celecoxib derivatives, investigating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).
Crystallography and Molecular Structure Analysis
The compound also plays a role in crystallography and molecular structure analysis. For instance, research has been conducted on the synthesis, characterization, and X-ray diffraction studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (Viveka et al., 2016).
Safety And Hazards
Future Directions
While specific future directions for ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate were not found in the search results, pyrazole-containing compounds in general have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . They continue to receive attention for the development of new pesticides and drugs .
properties
IUPAC Name |
ethyl 2-(4-bromo-3-methylpyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-13-8(12)5-11-4-7(9)6(2)10-11/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIORGJMRTYFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.